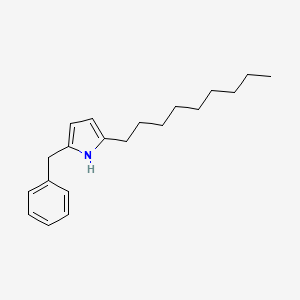
4-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol is a synthetic organic compound with a molecular formula of C13H18O. It is an aromatic heterocyclic compound, with the pyrrole ring being the key structural feature. The compound has been studied for its potential applications in the fields of science, medicine and technology.
Wissenschaftliche Forschungsanwendungen
4-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol has been studied for its potential applications in the fields of science, medicine and technology. In particular, the compound has been investigated for its potential use as a pharmaceutical, as a photochemical, as a catalyst, and for its ability to act as a ligand. The compound has been studied for its ability to bind to metal ions, as well as its ability to act as a Lewis acid.
Wirkmechanismus
The mechanism of action of 4-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol is not yet fully understood. However, it is thought that the compound is capable of binding to metal ions, as well as acting as a Lewis acid. It is also believed that the compound is able to form complexes with other molecules, which could lead to its use as a catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it is believed that the compound may have potential applications in the fields of medicine and technology due to its ability to bind to metal ions and act as a Lewis acid. Additionally, the compound has been studied for its potential use as a pharmaceutical and photochemical.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 4-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol for laboratory experiments include its low cost and easy synthesis. Additionally, the compound is relatively stable and has a high solubility in most organic solvents. However, the compound is not as stable in aqueous solutions, and it is not as soluble in water as it is in organic solvents.
Zukünftige Richtungen
For 4-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol research include further studies of its potential applications in the fields of science, medicine and technology. Additionally, further research could be conducted on the compound’s mechanism of action and its biochemical and physiological effects. Further studies on the compound’s solubility in aqueous solutions and its stability in various environments could also be conducted. Finally, further research could be conducted on the compound’s potential use as a pharmaceutical and photochemical.
Synthesemethoden
4-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol can be synthesized by the reaction of 5-benzyl-1H-pyrrole with 2-butanone in the presence of a catalytic amount of sulfuric acid. The reaction is carried out in a solvent such as dichloromethane or dichloroethane at a temperature of 0-10 °C. The reaction yields the desired product in good yields.
Eigenschaften
IUPAC Name |
4-(5-benzyl-1H-pyrrol-2-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-12(17)7-8-14-9-10-15(16-14)11-13-5-3-2-4-6-13/h2-6,9-10,12,16-17H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPUOAGPGMNSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(N1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

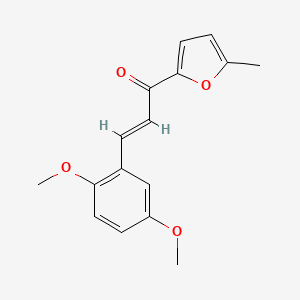

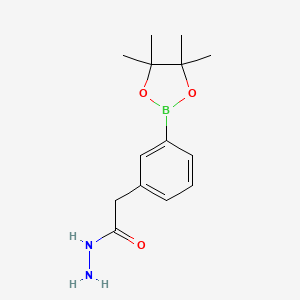
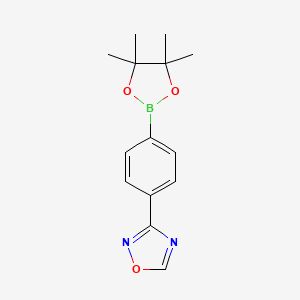



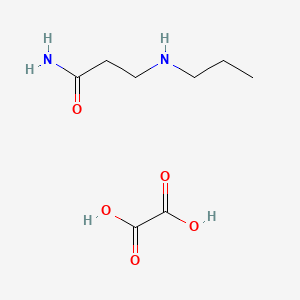
![4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%](/img/structure/B6335720.png)



